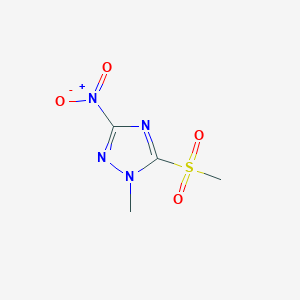

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole

Description

Properties

IUPAC Name |

1-methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O4S/c1-7-4(13(2,11)12)5-3(6-7)8(9)10/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLAYIJLTRDSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346631-21-8 | |

| Record name | 5-methanesulfonyl-1-methyl-3-nitro-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of methylhydrazine with a suitable precursor, followed by nitration and sulfonation reactions. The reaction conditions typically involve the use of solvents such as ethanol and acetone, and the reactions are carried out under controlled temperatures and pH conditions .

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for large-scale production and may include additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfone, amine, and substituted triazole derivatives .

Scientific Research Applications

Antibacterial Activity

Triazoles, including 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole, have demonstrated significant antibacterial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. For instance:

- Case Study : A study evaluated the antibacterial efficacy of several triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) comparable to traditional antibiotics like ciprofloxacin and vancomycin .

-

Data Table :

Compound Target Bacteria MIC (µg/mL) Triazole A S. aureus 0.25 Triazole B E. coli 0.5 Triazole C MRSA 0.68

Antifungal Activity

The compound also exhibits antifungal properties, making it useful in treating fungal infections:

- Case Study : In vitro studies indicated that certain triazole derivatives showed enhanced antifungal activity against strains like Candida albicans and Aspergillus flavus, outperforming conventional antifungal agents .

-

Data Table :

Compound Target Fungi EC50 (µg/mL) Triazole D C. albicans 0.5 Triazole E A. flavus 0.75

Anticancer Properties

Research has highlighted the potential of triazoles as anticancer agents:

- Case Study : A series of synthesized triazole derivatives were tested on various cancer cell lines (e.g., lung and breast cancers), showing significant antiproliferative effects through mechanisms such as apoptosis induction .

-

Data Table :

Compound Cancer Cell Line IC50 (µM) Triazole F Lung Cancer 10 Triazole G Breast Cancer 8

Agricultural Applications

Triazoles are also utilized as fungicides in agriculture due to their ability to inhibit fungal growth:

- Research Findings : Studies have indicated that triazole-based fungicides can effectively manage plant diseases caused by various fungi, enhancing crop yield and quality .

Environmental Applications

The environmental impact of triazoles is an emerging area of research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole with Analogues

*DANBT: 1-Amino-3-nitro-5-(5-amino-3-nitro-1,2,4-triazol-1-yl)-1,2,4-triazole

Key Observations :

- Energetic Performance : Nitro groups (e.g., in DANBT and 5-oxo-3-nitro-1,2,4-triazole) improve oxygen balance and detonation velocity compared to methylsulfonyl, which may reduce explosive performance due to lower nitrogen content .

Thermal and Stability Properties

Table 2: Thermal Data of Selected Triazole Derivatives

Analysis :

- The methylsulfonyl group in the target compound likely reduces thermal stability compared to DANBT, which has interconnected nitro-substituted triazoles .

- Sulfonyl-containing triazoles (e.g., ) often exhibit moderate stability suitable for pharmaceutical intermediates but may lack the robustness required for high-energy materials.

Table 3: Functional Performance Comparison

Analysis :

- The target compound’s methylsulfonyl group may limit detonation performance compared to nitro-rich analogues like DANBT but could offer advantages in solubility for pharmaceutical use.

- Triazole-thiol derivatives (e.g., ) demonstrate potent antifungal activity, suggesting that sulfonyl or nitro substituents might be explored for similar bioactivity.

Biological Activity

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including a methyl group, a methylsulfonyl group, and a nitro group, which contribute to its biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Target Interactions

this compound interacts with various biological targets such as enzymes and receptors. The triazole ring structure allows for binding through weak interactions like hydrogen bonding and van der Waals forces, affecting multiple biochemical pathways .

Biochemical Pathways

Triazoles are known for their broad spectrum of biological activities. They can influence pathways related to antimicrobial action, anti-inflammatory responses, and potential anticancer effects. This compound's specific interactions may lead to the modulation of cytokine release and cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Activity : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Fungal Activity : It has been evaluated against pathogenic fungi like Candida albicans, showing antifungal activity that surpasses some conventional antifungal agents .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. In experimental models, it demonstrated the ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Emerging research highlights the anticancer properties of this compound. Studies have indicated that derivatives of triazoles exhibit cytotoxic effects on various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

Study 1: Antimicrobial Evaluation

A study conducted on several triazole derivatives including this compound reported significant antibacterial activity against Bacillus subtilis with MIC values ranging from 0.5 to 1 µg/mL. The results indicate that modifications in the triazole structure can enhance antimicrobial efficacy .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit COX enzymes. The findings revealed that certain derivatives effectively inhibited COX-2 activity more than COX-1, suggesting selective anti-inflammatory potential .

Comparative Analysis

The biological activity of this compound can be compared with other triazole derivatives:

| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate (0.5 - 1 µg/mL) | High | Significant |

| 5-Methylsulfonyl-3-nitro-1,2,4-triazole | Lower than above | Moderate | Low |

| 1-Methyl-3-nitro-1,2,4-triazole | Low | Low | Moderate |

Q & A

Q. How can researchers confirm the structural identity of 1-methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole after synthesis?

To confirm the structure, a combination of spectroscopic and crystallographic methods is essential:

- IR spectrometry : Identify functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitro (N-O, ~1520–1350 cm⁻¹).

- ¹H/¹³C NMR : Analyze substituent-specific chemical shifts. For example, methyl groups in the triazole ring typically resonate at δ 2.5–3.5 ppm in ¹H NMR .

- X-ray crystallography : Resolve the 3D molecular geometry, particularly to distinguish between tautomeric forms (e.g., 1,2,4-triazole vs. 1,3,4-triazole) .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S content) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Common purification strategies include:

- Recrystallization : Use ethanol or ethyl acetate as solvents due to moderate solubility of triazole derivatives .

- Column chromatography : Employ silica gel with eluents like benzene-ethyl acetate (1:1 v/v) for separation of structurally similar byproducts .

- Neutralization and filtration : For intermediates with acidic/basic functional groups (e.g., thiols), adjust pH to precipitate target compounds .

Q. How do researchers address solubility challenges in biological assays involving this compound?

- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via substitution reactions to improve aqueous compatibility .

- Micellar systems : Employ surfactants like Tween-80 for in vitro studies .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-proliferative effects) be resolved?

- Dose-response profiling : Establish EC₅₀ values across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to identify selectivity windows .

- Metabolite analysis : Use HPLC-MS to detect active metabolites (e.g., sulfone or thiol derivatives) that may contribute to divergent results .

- Target validation : Perform molecular docking (e.g., COX-2 or tyrosinase inhibition) to correlate structural features with activity .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- DFT calculations : Model electrophilic/nucleophilic sites using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization .

- Hirshfeld surface analysis : Map intermolecular interactions to predict crystallization behavior .

Q. How do researchers mitigate hazards during large-scale synthesis?

- Engineering controls : Use sealed reactors with local exhaust ventilation to limit exposure to nitro intermediates .

- PPE : Wear chemical-resistant gloves (nitrile) and respirators compliant with JIS T 8151 standards .

- Waste management : Neutralize acidic byproducts with CaCO₃ before disposal .

Methodological Considerations

Q. What analytical techniques resolve tautomerism in 1,2,4-triazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.